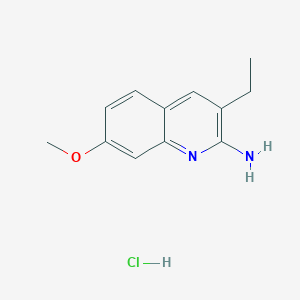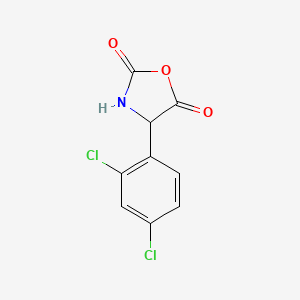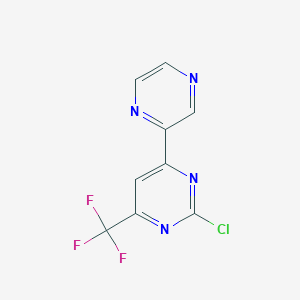
(R)-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride typically involves multi-component reactions. One common method includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the use of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines, in good to excellent yields .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield. For example, the use of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow reaction provides various enantioenriched piperidines . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of ®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to the modulation of biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .
類似化合物との比較
Similar Compounds
- Piperidin-3-yl (2-thienyl)methanone hydrochloride
- ®-3-Methyl piperidine carboxylate hydrochloride
- ®-(Piperidin-3-yl)methanol hydrochloride
Uniqueness
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride is unique due to the presence of the difluoropiperidinyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness can be leveraged in the design of novel pharmaceuticals with improved efficacy and selectivity.
特性
分子式 |
C11H19ClF2N2O |
|---|---|
分子量 |
268.73 g/mol |
IUPAC名 |
(4,4-difluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H/t9-;/m1./s1 |
InChIキー |
XLIXCTBCAYJTHX-SBSPUUFOSA-N |
異性体SMILES |
C1C[C@H](CNC1)C(=O)N2CCC(CC2)(F)F.Cl |
正規SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)




![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)


![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)


![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)

